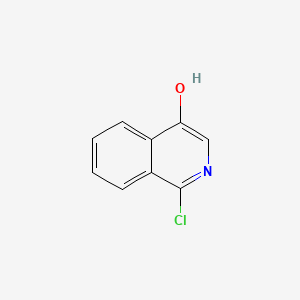
1-Chloroisoquinolin-4-ol
Übersicht
Beschreibung
1-Chloroisoquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is 179.60 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.60 g/mol . It is stored in a sealed, dry environment at 2-8°C . The boiling point is 454.8°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
1-Chloroisoquinolin-4-ol is a chemical compound with potential applications in various fields of scientific research. While the specific research on this compound is limited, its structural analogs, such as chloroquine and other 4-aminoquinolines, have been extensively studied, providing insights into the potential applications of this compound.
Potential Applications in Cancer Research
Chloroquine, a compound structurally related to this compound, has been repurposed for cancer therapy. Studies show that chloroquine can sensitize breast cancer cells to chemotherapy, independent of autophagy, suggesting its potential as an adjuvant in cancer treatment (Maycotte et al., 2012). Furthermore, chloroquine-containing compounds are under investigation for their potential synergistic effects in anticancer combination chemotherapy (Njaria et al., 2015).
Molecular Structure and Chemical Reactivity
Research on the molecular structure and vibrational analysis of this compound has been conducted to understand its stability and chemical reactivity. This includes the study of its multiphilic descriptors, indicating its potential for displaying significant nonlinear optical (NLO) properties, which could be relevant in materials science (Vidhya et al., 2020).
Application in Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel chemical entities. For example, research has shown the potential of this compound in the synthesis of functionalized isoquinolines, which are valuable intermediates in pharmaceutical and chemical research (Chicharro et al., 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
Like many other isoquinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
1-Chloroisoquinolin-4-ol exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an important enzyme involved in drug metabolism . The Log Po/w values, which indicate lipophilicity, range from 1.74 to 2.71 , suggesting moderate lipophilicity. This property can influence the compound’s distribution in the body and its ability to cross biological membranes. The water solubility of this compound is relatively low , which could affect its bioavailability.
Biochemische Analyse
Biochemical Properties
1-Chloroisoquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and drug interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can permeate the blood-brain barrier , indicating its potential impact on neuronal cells and brain function. Additionally, its interaction with CYP1A2 suggests it may affect liver cells where this enzyme is predominantly expressed.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an inhibitor of CYP1A2, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to changes in the metabolism of substrates processed by CYP1A2, affecting overall metabolic flux and potentially leading to toxic effects if not properly regulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its degradation products and long-term effects on cellular function need further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, which may have downstream effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still inhibiting CYP1A2 activity. At higher doses, it can lead to significant adverse effects, including hepatotoxicity due to the accumulation of unmetabolized substrates . These dosage-dependent effects highlight the importance of careful dose regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interaction with CYP1A2. This enzyme is responsible for the oxidation of various organic substances. By inhibiting CYP1A2, this compound can alter the metabolic flux, leading to changes in the levels of metabolites and potentially causing metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and possibly active transport mechanisms. Its ability to permeate the blood-brain barrier suggests it can be distributed to the brain, affecting neuronal function . Additionally, its interaction with cellular transporters and binding proteins may influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may localize to the endoplasmic reticulum where CYP1A2 is found, affecting its activity and function
Eigenschaften
IUPAC Name |
1-chloroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLGPVFFYUBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401535 | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-43-4 | |
| Record name | 1-Chloro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

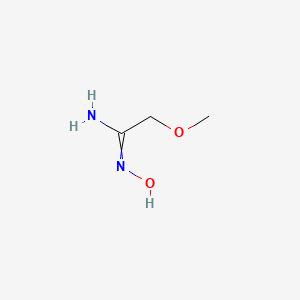
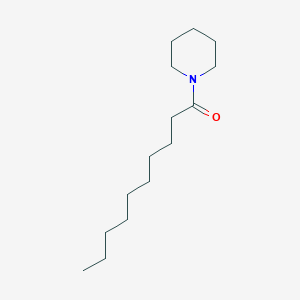
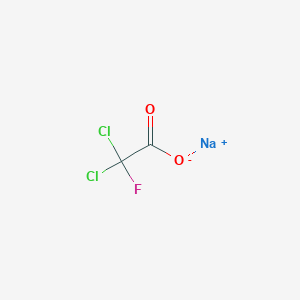


![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

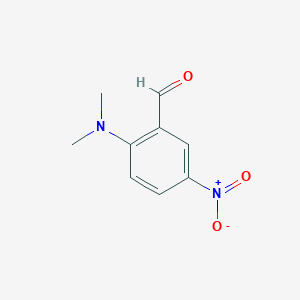

![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
